molecular formula C19H17N5O2S B2631805 (1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448129-55-2

(1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2631805
CAS No.: 1448129-55-2
M. Wt: 379.44
InChI Key: ABPBDLQCOXLBPS-UHFFFAOYSA-N
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Description

The compound “(1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a benzimidazole ring, a thiophene ring, an oxadiazole ring, and a piperidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the various functional groups present in its structure. For example, the benzimidazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its solubility in polar solvents .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

  • Antioxidant and Antimicrobial Activities: A series of derivatives, including the compound , have been synthesized and evaluated for antioxidant and antimicrobial activities. These compounds displayed high activity against certain bacteria like Staphylococcus aureus and Candida albicans. The antioxidant activity was measured using a radical scavenging assay, indicating the potential of these compounds in combating oxidative stress and microbial infections (Bassyouni et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition: Derivatives of 1,3,4-oxadiazole, including the compound , have been studied for their ability to inhibit corrosion of mild steel in sulphuric acid. These studies involve gravimetric, electrochemical, and SEM methods, suggesting their potential in materials science and engineering (Ammal et al., 2018).

Antiproliferative Activity

  • Antiproliferative Activity Against Cancer Cells: New conjugates involving this compound have been synthesized and evaluated for their antiproliferative activity on human cancer cell lines. These studies indicate their potential utility in cancer research and treatment (Mullagiri et al., 2018).

Synthesis and Characterization

  • Synthesis and Characterization: Research has been conducted on the synthesis and characterization of novel derivatives incorporating the compound. These studies are important for understanding the chemical properties and potential applications in various fields (Mabkhot et al., 2010).

Anticancer Agents

  • Anticancer Agents: Benzimidazoles bearing the oxadiazole nucleus, including the compound , have been synthesized and evaluated as potential anticancer agents. These compounds showed significant activity against various cancer cell lines, suggesting their potential in drug development for cancer treatment (Rashid et al., 2012).

Anti-bacterial Study

  • Anti-bacterial Study: N-substituted derivatives of this compound have been synthesized and tested for their antibacterial properties. The research indicates moderate to high antibacterial activity, which is significant in the field of medicinal chemistry and pharmacology (Khalid et al., 2016).

Drug-likeness and Microbial Investigation

  • Drug-likeness and Microbial Investigation: The compound and its derivatives have been investigated for their drug-likeness properties and antimicrobial activity, suggesting their potential as therapeutic agents (Pandya et al., 2019).

Electrochemical, Electrical, and Optical Properties

  • Electrochemical, Electrical, and Optical Properties: Studies on benzimidazole monomers and oligomers, including this compound, have been conducted, focusing on their electrochemical, electrical, optical, thermal, and rectification properties. This research is significant for the development of novel materials with potential applications in electronics and material science (Anand & Muthusamy, 2018).

Crystal Structure and DFT Calculations

  • Crystal Structure and DFT Calculations: The crystal structure of novel oxadiazole derivatives from benzimidazole, including this compound, has been studied along with DFT calculations, providing insights into the molecular structure and properties (Kumara et al., 2017).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities .

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c25-19(13-1-2-15-16(9-13)21-11-20-15)24-6-3-12(4-7-24)17-22-23-18(26-17)14-5-8-27-10-14/h1-2,5,8-12H,3-4,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPBDLQCOXLBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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